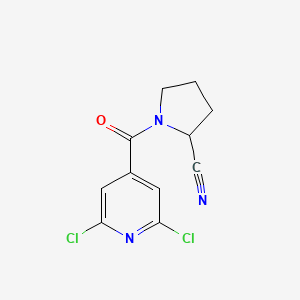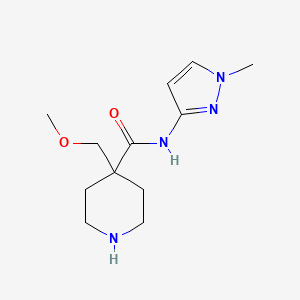
N-(1H-indazol-5-yl)-4-(methoxymethyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1H-indazol-5-yl)-4-(methoxymethyl)piperidine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has shown promising results in scientific research, specifically in the field of cancer treatment, and has become a subject of interest for many researchers worldwide.
Mécanisme D'action
The mechanism of action of N-(1H-indazol-5-yl)-4-(methoxymethyl)piperidine-4-carboxamide involves the inhibition of specific proteins involved in cell division and proliferation. The compound has been found to target the Aurora kinases, which are essential for the proper segregation of chromosomes during cell division. By inhibiting these kinases, the compound prevents the proper separation of chromosomes, leading to cell death.
Biochemical and Physiological Effects:
N-(1H-indazol-5-yl)-4-(methoxymethyl)piperidine-4-carboxamide has shown significant biochemical and physiological effects in scientific research. The compound has been found to inhibit the growth of cancer cells, induce apoptosis, and reduce tumor size in animal models. It has also shown low toxicity levels, making it a promising candidate for further development in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(1H-indazol-5-yl)-4-(methoxymethyl)piperidine-4-carboxamide in lab experiments is its ability to selectively target specific proteins involved in cell division and proliferation. It has also shown low toxicity levels, making it a safe candidate for further development. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the development and application of N-(1H-indazol-5-yl)-4-(methoxymethyl)piperidine-4-carboxamide. One potential direction is the development of more efficient synthesis methods to increase yields and purity of the compound. Another direction is the investigation of the compound's potential applications in other fields, such as neurodegenerative diseases and infectious diseases. Additionally, further studies are needed to determine the optimal dosage and administration of the compound for cancer treatment.
Méthodes De Synthèse
The synthesis of N-(1H-indazol-5-yl)-4-(methoxymethyl)piperidine-4-carboxamide involves a multi-step process that starts with the reaction of 1H-indazole-5-carboxylic acid with thionyl chloride to form 1H-indazole-5-carbonyl chloride. This intermediate is then reacted with 4-(methoxymethyl)piperidine to form the desired product. The synthesis process has been optimized to obtain high yields of the compound with good purity.
Applications De Recherche Scientifique
N-(1H-indazol-5-yl)-4-(methoxymethyl)piperidine-4-carboxamide has been extensively studied for its potential applications in cancer treatment. It has been found to inhibit the growth of cancer cells by targeting specific proteins involved in cell division and proliferation. The compound has also shown promising results in inhibiting the growth of various types of cancer cells, including breast, lung, and prostate cancer cells.
Propriétés
IUPAC Name |
N-(1H-indazol-5-yl)-4-(methoxymethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-21-10-15(4-6-16-7-5-15)14(20)18-12-2-3-13-11(8-12)9-17-19-13/h2-3,8-9,16H,4-7,10H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYKGAMCBMCRIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCNCC1)C(=O)NC2=CC3=C(C=C2)NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-indazol-5-yl)-4-(methoxymethyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(6-Chloropyrazine-2-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B6635665.png)
![3-[(6-Fluoropyridine-3-carbonyl)-methylamino]-2-methylpropanoic acid](/img/structure/B6635668.png)
![2-[(2-Bromopyridine-4-carbonyl)amino]-2-cyclopropylacetic acid](/img/structure/B6635674.png)
![2-[methyl-(2-oxo-1H-pyridine-4-carbonyl)amino]butanoic acid](/img/structure/B6635682.png)

![(3S)-5-methyl-3-[[(2-oxo-1H-pyridine-4-carbonyl)amino]methyl]hexanoic acid](/img/structure/B6635697.png)
![N-(5-azaspiro[3.5]nonan-8-yl)-2-oxo-1H-pyridine-4-carboxamide](/img/structure/B6635703.png)
![N-[1-(ethylamino)-1-oxopropan-2-yl]-4-(methoxymethyl)piperidine-4-carboxamide](/img/structure/B6635715.png)

![2-[(3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B6635755.png)
![(3aS,6aR)-5-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole](/img/structure/B6635762.png)

![4-[(6-Ethyl-5-fluoropyrimidin-4-yl)-methylamino]butanoic acid](/img/structure/B6635774.png)
